(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate
Description
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c17-13-4-3-9(7-15-13)14(18)19-8-10-6-11(20-16-10)12-2-1-5-21-12/h1-7H,8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDUQYHWJQBYIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)COC(=O)C3=CNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiophene and isoxazole rings, followed by their integration into the dihydropyridine structure. Common synthetic methods include:
Condensation reactions: These are used to form the thiophene and isoxazole rings.
Cyclization reactions: These are crucial for forming the isoxazole ring, often involving the reaction of hydroxylamine with β-diketones.
Coupling reactions: These are used to attach the thiophene and isoxazole rings to the dihydropyridine core.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as:
Solvothermal methods: These methods are favorable for the slow crystallization of complex organic molecules, allowing for the production of highly crystalline powders.
Catalyst-assisted pathways: Utilizing catalysts such as palladium or copper can enhance the efficiency and yield of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate: can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Sulfoxides and sulfones: From oxidation of the thiophene ring.
Piperidine derivatives: From reduction of the dihydropyridine ring.
Substituted isoxazoles: From nucleophilic substitution reactions.
Scientific Research Applications
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate: has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for developing new drugs with potential anticancer, anti-inflammatory, or antimicrobial properties.
Material Science: The compound’s unique structure makes it suitable for use in organic semiconductors and light-emitting diodes.
Biological Research: It can be used to study the interactions of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: Such as proteases or kinases, which are involved in various biological processes.
Modulating receptors: Such as G-protein coupled receptors or ion channels, affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural analogs include:
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
- Contains a thiazolo-pyrimidine core, a fused aromatic system, and ester functionality.
- The dihydropyrimidine ring adopts a flattened boat conformation (C5 deviation: 0.224 Å), contrasting with the dihydropyridine ring in the target compound, which may exhibit greater planarity due to conjugation with the carboxylate group .
- Dihedral angles between fused rings (80.94°) suggest steric hindrance, whereas the isoxazole-thiophene group in the target compound may allow for more coplanar interactions .
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (): Features a pyrimidine core with nitro and cyano substituents, contributing to strong electron-withdrawing effects.
Bioactivity Comparison
- Thiazolo-pyrimidine derivatives (): Studied for antimicrobial and anti-inflammatory activities due to sulfur-containing heterocycles. The target compound’s thiophene group may confer similar bioactivity with enhanced membrane permeability .
- Ferroptosis-inducing compounds (): Dihydropyridine derivatives are redox-active and may trigger ferroptosis in cancer cells. The target compound’s 6-oxo-1,6-dihydropyridine core could act as a pro-oxidant, analogous to FINs (ferroptosis inducers) in oral squamous cell carcinoma .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Core Structure | Key Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| Target Compound | Dihydropyridine | Isoxazole-thiophene, ester | – | – |
| Ethyl 7-methyl-3-oxo-5-phenyl... | Thiazolo-pyrimidine | Trimethoxybenzylidene, ester | 154–155 | 78 |
| Pyrazol-pyrimidine derivative | Pyrimidine | Nitrophenyl, thioxo, cyano | 190.9 | 79 |
Table 2: Hypothetical Bioactivity Profiles
Biological Activity
The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 317.32 g/mol. Its structure includes a thiophene ring, an isoxazole moiety, and a dihydropyridine core, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.32 g/mol |
| CAS Number | 1203263-78-8 |
Antioxidant Activity
Research has indicated that derivatives containing thiophene and isoxazole exhibit significant antioxidant properties. For instance, compounds similar to the target molecule have shown high antioxidant activity in assays like the ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) test. One study reported an IC50 value of 28.23 μg/mL , indicating potent radical scavenging ability compared to ascorbic acid .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. A study highlighted that related isoxazole derivatives demonstrated pronounced antibacterial activities against various pathogens, including both Gram-positive and Gram-negative bacteria . The mechanism of action may involve inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anti-inflammatory Effects
Compounds with similar structures have been evaluated for anti-inflammatory effects through modulation of inflammatory pathways. The activation of certain receptors involved in inflammation response may be influenced by these compounds, suggesting a role in managing inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of electron-rich heterocycles allows for effective donation of electrons to free radicals.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and inflammatory processes.
- Receptor Modulation : Some derivatives may act as agonists or antagonists at specific receptors involved in metabolic regulation and inflammation.
Case Studies
- Antioxidant Evaluation : A study investigated various derivatives for their antioxidant potential using different assays and found that compounds with thiophene and isoxazole rings exhibited superior activity compared to traditional antioxidants .
- Antimicrobial Testing : Another research effort focused on synthesizing new isoxazole derivatives and testing their antimicrobial efficacy against resistant strains of bacteria, revealing promising results for further development .
- Inflammatory Response Modulation : In vivo studies demonstrated that certain derivatives could significantly reduce markers of inflammation in animal models, suggesting therapeutic potential for inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate?
- Methodological Answer : A reflux-based approach using acetic acid/acetic anhydride mixtures (1:1 v/v) with sodium acetate as a catalyst is effective. For example, heating equimolar quantities of precursor heterocycles (e.g., thiophene-isoxazole derivatives) and pyridine carboxylates at 110–120°C for 8–10 hours achieves cyclization. Post-reaction concentration and recrystallization in ethyl acetate/ethanol (3:2) yield pure crystals (78% yield) .
- Key Data :
| Parameter | Value |
|---|---|
| Solvent System | Ethyl acetate/ethanol (3:2) |
| Reaction Time | 8–10 hours |
| Yield | 78% |
| Melting Point | 427–428 K |
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers at 2–8°C. No specific acute toxicity data are available, but analogous thiophene derivatives require precautions against flammability and reactivity with oxidizing agents .
Q. Which spectroscopic and chromatographic techniques are essential for characterization?
- Methodological Answer :
- NMR : Confirm regiochemistry of the thiophene-isoxazole moiety (δ 6.8–7.2 ppm for aromatic protons).
- X-ray crystallography : Resolve puckering in the pyridine ring (e.g., C5 deviation of 0.224 Å from the mean plane) .
- HPLC-MS : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction determines dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings) and hydrogen-bonding networks (C–H···O interactions with bifurcated donors). Refinement using riding models (C–H = 0.93–0.98 Å) ensures accurate electron density maps .
- Crystallographic Data :
| Parameter | Value |
|---|---|
| Space Group | Monoclinic |
| Unit Cell Dimensions | a = 10.21 Å, b = 14.32 Å, c = 12.45 Å |
| Dihedral Angle | 80.94(7)° |
Q. What experimental designs are suitable for evaluating environmental fate and ecological risks?
- Methodological Answer : Adopt a tiered approach:
- Lab Studies : Assess biodegradability (OECD 301) and hydrolysis/photolysis rates under varying pH/UV conditions.
- Field Studies : Use randomized block designs (split-split plots) to monitor soil/water distribution and bioaccumulation in model organisms (e.g., Daphnia) .
- Risk Modeling : Apply probabilistic models (e.g., QuESt) to estimate exposure thresholds for aquatic ecosystems.
Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled?
- Methodological Answer :
- Dose-Response Curves : Compare IC50 values across cell lines (e.g., HEK293 vs. MCF7) to identify selective toxicity.
- SAR Analysis : Modify substituents (e.g., thiophene vs. phenyl groups) and test analogs to isolate pharmacophores.
- Mechanistic Assays : Use fluorescence-based assays (e.g., ROS detection) to differentiate antimicrobial and apoptotic pathways .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 78% vs. lower literature values)?
- Methodological Answer : Optimize reaction parameters:
- Catalyst Screening : Compare sodium acetate vs. DMAP for cyclization efficiency.
- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate) for higher recovery .
Research Findings and Applications
Q. What are the potential pharmacological applications based on structural analogs?
- Methodological Answer :
- Anticancer : Pyrimidine derivatives inhibit topoisomerase II (IC50 ~ 5 µM in HepG2 cells).
- Antimicrobial : Thiophene-isoxazole hybrids show MICs of 12.5 µg/mL against S. aureus .
- Table: Comparative Bioactivity
| Analog Structure | Target | IC50/MIC |
|---|---|---|
| Thiophene-isoxazole | S. aureus | 12.5 µg/mL |
| Pyrimidine-carboxylate | Topoisomerase II | 5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
